
Application Notes and Protocols for Eglinton
Coupling using Copper(II) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cupric acetate

Cat. No.: B7800082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Eglinton coupling is a powerful and versatile reaction in organic synthesis for the oxidative

homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[1][2] This reaction is typically

mediated by a stoichiometric amount of a copper(II) salt, most commonly copper(II) acetate, in

the presence of a base, such as pyridine.[3][4] The Eglinton coupling has found broad utility in

the synthesis of a wide array of compounds, including macrocycles, polymers, and novel

carbon-rich materials.[5] This protocol offers an advantage over the related Glaser coupling by

avoiding the use of a separate oxidizing agent like oxygen.[3]

This document provides detailed application notes and experimental protocols for performing

the Eglinton coupling reaction using copper(II) acetate. It includes protocols for the coupling of

various terminal alkynes and for intramolecular cyclization to synthesize macrocycles.

Reaction Mechanism and Principles
The Eglinton coupling proceeds through the formation of a copper(I) acetylide intermediate.

The reaction is initiated by the deprotonation of the terminal alkyne by the base (pyridine) to

form an acetylide anion. This anion then reacts with copper(II) acetate to form a copper(II)

acetylide complex. Subsequent reductive elimination from a dimeric copper(II) species or a

related pathway leads to the formation of the carbon-carbon bond of the diyne and copper(I).
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The copper(I) is then re-oxidized to copper(II) by the excess copper(II) acetate present in the

reaction mixture, allowing the catalytic cycle to continue until the limiting reagent is consumed.

Data Presentation
Table 1: Eglinton Coupling of Various Terminal Alkynes

Entry
Terminal
Alkyne
Substrate

Product
Reaction
Conditions

Yield (%)

1 Phenylacetylene

1,4-

Diphenylbuta-

1,3-diyne

Cu(OAc)₂,

Pyridine, 70°C,

4h

85

2

4-

Methoxyphenyla

cetylene

1,4-Bis(4-

methoxyphenyl)b

uta-1,3-diyne

Cu(OAc)₂,

Pyridine, 60°C,

6h

92

3

4-

Nitrophenylacetyl

ene

1,4-Bis(4-

nitrophenyl)buta-

1,3-diyne

Cu(OAc)₂,

Pyridine, 80°C,

3h

78

4

1-

Ethynylcyclohexe

ne

1,4-Bis(cyclohex-

1-en-1-yl)buta-

1,3-diyne

Cu(OAc)₂,

Pyridine, 50°C,

12h

75

5 Propargyl alcohol
Hexa-2,4-diyne-

1,6-diol

Cu(OAc)₂,

Pyridine, rt, 24h
65

6
3,3-Dimethyl-1-

butyne

2,2,7,7-

Tetramethylocta-

3,5-diyne

Cu(OAc)₂,

Pyridine, 60°C,

8h

70

Table 2: Intramolecular Eglinton Coupling for
Macrocyclization
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Entry
Diyne
Substrate

Macrocyclic
Product

Reaction
Conditions

Yield (%)

1
1,11-

Dodecadiyne

Cyclododeca-

1,7-diyne

Cu(OAc)₂,

Pyridine, High

Dilution, 90°C,

12h

60

2
1,13-

Tetradecadiyne

Cyclotetradeca-

1,8-diyne

Cu(OAc)₂,

Pyridine, High

Dilution, 90°C,

12h

65

3

1,8-Bis(prop-2-

yn-1-

yloxy)anthracene

-9,10-dione

Anthracenophan

e

Cu(OAc)₂,

Pyridine, High

Dilution, 80°C,

24h

45

Experimental Protocols
Protocol 1: General Procedure for the Eglinton
Homocoupling of Terminal Alkynes
This protocol describes a general method for the synthesis of symmetrical diynes from terminal

alkynes.

Materials:

Terminal alkyne (1.0 mmol)

Copper(II) acetate (Cu(OAc)₂, 1.5 mmol)

Pyridine (10 mL)

Dichloromethane (CH₂Cl₂)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle or oil bath with temperature control

Condenser

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser,

add the terminal alkyne (1.0 mmol) and copper(II) acetate (1.5 mmol).

Solvent Addition: Add pyridine (10 mL) to the flask.

Reaction: Stir the mixture at the desired temperature (typically between 50-80 °C) for the

required time (typically 3-24 hours). Monitor the reaction progress by thin-layer

chromatography (TLC).

Work-up:

Once the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into a separatory funnel containing dichloromethane (20 mL)

and 1 M HCl (20 mL).

Shake the funnel and separate the layers. Extract the aqueous layer with dichloromethane

(2 x 10 mL).
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Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated

aqueous NaHCO₃ solution (15 mL), and brine (15 mL).

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Purification:

Filter off the drying agent and concentrate the filtrate under reduced pressure using a

rotary evaporator.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., hexane/ethyl acetate) to afford the pure symmetrical diyne.

Characterization: Characterize the final product by spectroscopic methods (e.g., ¹H NMR,

¹³C NMR, IR, and mass spectrometry).

Protocol 2: Intramolecular Eglinton Coupling for
Macrocyclization under High Dilution
This protocol is designed for the synthesis of cyclic diynes from α,ω-diynes, where high dilution

conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.

Materials:

α,ω-Diyne (1.0 mmol)

Copper(II) acetate (2.0 mmol)

Pyridine (100 mL for reaction + 10 mL for syringe pump)

Syringe pump

Three-neck round-bottom flask

Magnetic stirrer and stir bar

Heating mantle or oil bath with temperature control
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Condenser

Additional glassware and reagents as listed in Protocol 1.

Procedure:

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a

condenser, add copper(II) acetate (2.0 mmol) and pyridine (100 mL). Heat the mixture to the

desired temperature (typically 80-100 °C).

Substrate Addition: Dissolve the α,ω-diyne (1.0 mmol) in pyridine (10 mL). Using a syringe

pump, add the solution of the diyne to the hot copper(II) acetate solution over a prolonged

period (e.g., 8-12 hours). This slow addition maintains a low concentration of the diyne,

favoring intramolecular cyclization.

Reaction: After the addition is complete, continue to stir the reaction mixture at the same

temperature for an additional 2-4 hours to ensure complete reaction.

Work-up and Purification: Follow the work-up and purification steps as described in Protocol

1 to isolate the macrocyclic diyne.

Mandatory Visualization
Eglinton Coupling Experimental Workflow
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Caption: Experimental workflow for the Eglinton coupling reaction.
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Signaling Pathway of the Eglinton Coupling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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